(E)-3-(1H-Indol-4-YL)acrylic acid
Description
Historical Trajectory and Initial Discoveries Pertaining to (E)-3-(1H-Indol-4-YL)acrylic acid
Specific historical accounts and initial discovery narratives for this compound are not well-documented in publicly accessible scientific literature. Its existence is acknowledged primarily through chemical supplier databases and patents that outline general synthetic routes for indole (B1671886) derivatives. One described synthesis involves a two-step process starting with the reduction of indole-4-carboxylic acid to 4-indolecarboxaldehyde, followed by a Knoevenagel condensation with malonic acid. This reaction, typically catalyzed by pyridine (B92270) and piperidine, preferentially yields the (E)-isomer due to steric hindrance.
In contrast, its isomer, (E)-3-(1H-indol-3-yl)acrylic acid, has a more established history, having been identified as a metabolite of tryptophan and a product of microbial activity. nih.govresearchgate.net This disparity in historical attention underscores the research gap that exists for the 4-yl isomer.
Academic Significance of Indole-Acrylic Acid Scaffolds in Chemical Biology
The indole-acrylic acid scaffold is a privileged structure in chemical biology and medicinal chemistry, primarily due to the versatile nature of the indole nucleus. nih.govnih.gov Indole derivatives are found in a vast array of natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov
The academic significance of this scaffold stems from several key aspects:
Biological Activity: Indole-containing molecules have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.gov
Structural Versatility: The indole ring can be readily modified at various positions, allowing for the synthesis of diverse libraries of compounds for screening and optimization. nih.gov The acrylic acid moiety provides an additional point for modification and interaction with biological targets.
Receptor Interaction: The indole nucleus, with its specific electronic and steric properties, can interact with numerous biological receptors and enzymes, making it a valuable pharmacophore in drug design.
While the 3-substituted indole-acrylic acids have been extensively studied for their roles as, for instance, anti-inflammatory agents, the specific contributions of the 4-position substitution remain a largely unanswered question. nih.govresearchgate.net
Current State of Research and Underexplored Facets of this compound
The current state of research specifically focused on this compound is minimal. A comprehensive search of scientific databases reveals a significant lack of dedicated studies on its synthesis, characterization, and biological evaluation. This stands in stark contrast to the wealth of information available for its 3-yl and 2-yl isomers.
The underexplored facets of this compound represent a significant opportunity for future research:
Biological Activity Profile: The specific biological activities of the 4-yl isomer are unknown. Comparative studies with its 2-yl and 3-yl counterparts could reveal unique pharmacological properties.
Pharmacokinetics and Metabolism: How the position of the acrylic acid group on the indole ring affects its absorption, distribution, metabolism, and excretion (ADME) properties is an important area for investigation.
Material Science Applications: The potential of this molecule as a building block for novel polymers or functional materials has not been explored.
The table below provides a summary of the known physicochemical properties of this compound, primarily sourced from chemical supplier data.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Melting Point | 215-218 °C (decomposes) |
| Solubility | Soluble in DMSO and methanol (B129727) |
| SMILES | O=C(O)/C=C/c1cccc2c1c[nH]c2 |
| InChI Key | Not readily available |
Scope and Objectives of Academic Inquiry into this compound
Future academic inquiry into this compound should aim to fill the significant knowledge gaps that currently exist. The primary objectives of such research would be to:
Develop and optimize synthetic routes: While a general synthetic method is known, detailed studies to improve yield, purity, and scalability are necessary.
Thoroughly characterize the compound: Comprehensive spectroscopic and crystallographic analysis would provide a solid foundation for all subsequent research.
Conduct a comprehensive biological evaluation: Screening the compound against a wide range of biological targets would be crucial to uncover any potential therapeutic applications. This should include, but not be limited to, assays for anticancer, anti-inflammatory, and antimicrobial activity.
Perform comparative studies: A direct comparison of the physicochemical and biological properties of the 2-yl, 3-yl, and 4-yl isomers of indole-acrylic acid would provide valuable structure-activity relationship (SAR) data. This would help in understanding the influence of the substituent position on the indole ring.
By pursuing these objectives, the scientific community can begin to unlock the potential of this underexplored molecule and determine its place within the broader landscape of indole chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(E)-3-(1H-indol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+ |
InChI Key |
RJBBQOCJVSLAMB-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for E 3 1h Indol 4 Yl Acrylic Acid
Classical Chemical Synthesis Pathways to (E)-3-(1H-Indol-4-YL)acrylic acid
The traditional synthesis of this compound often involves a multi-step approach, beginning with the strategic design of the synthetic route and the preparation of key precursors.
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnection is at the acrylic acid double bond, suggesting a condensation reaction between indole-4-carboxaldehyde (B46140) and a suitable two-carbon component, such as malonic acid or an acetate (B1210297) derivative. Another key disconnection involves the formation of the indole (B1671886) ring itself, which can be constructed at various stages of the synthesis.
Precursor Synthesis and Derivatization for Indole-4-carboxaldehyde
The synthesis of the crucial precursor, indole-4-carboxaldehyde, can be achieved through various routes. google.com One common method starts from 2-methyl-3-nitrobenzoic acid methyl ester. google.com This starting material undergoes a series of transformations including reduction, oxidation, and cyclization to yield the desired indole-4-carboxaldehyde. google.com Specifically, one patented method involves the reduction of methyl 2-methyl-3-nitrobenzoate to 2-methyl-3-nitrobenzyl alcohol using sodium borohydride, followed by oxidation to 2-methyl-3-nitrobenzaldehyde. google.com The aldehyde group is then protected, and the indole ring is formed through a condensation and reductive cyclization sequence. google.com Another approach involves the synthesis of methyl indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate, which is then reduced to 4-hydroxymethylindole and subsequently oxidized to indole-4-carboxaldehyde. google.com
| Starting Material | Key Intermediates | Final Product | Reference |
|---|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | 2-methyl-3-nitrobenzyl alcohol, 2-methyl-3-nitrobenzaldehyde | Indole-4-carboxaldehyde | google.com |
| Methyl 2-methyl-3-nitrobenzoate | Methyl indole-4-carboxylate, 4-Hydroxymethylindole | Indole-4-carboxaldehyde | google.com |
Olefin Metathesis and Wittig-Type Condensations for (E)-Configuration
To construct the (E)-acrylic acid moiety, Wittig-type reactions and olefin metathesis are powerful tools. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, indole-4-carboxaldehyde can be reacted with a stabilized ylide derived from a bromoacetate, which generally favors the formation of the (E)-isomer. organic-chemistry.org The use of stabilized ylides in the Wittig reaction is known to produce predominantly (E)-alkenes. organic-chemistry.org Solvent-free Wittig reactions under grinding conditions have also been reported for the stereoselective synthesis of (E)-ethyl-3-aryl-acrylates, offering an environmentally friendly alternative. researchgate.net
Olefin metathesis, a versatile carbon-carbon double bond forming reaction, also presents a viable route. beilstein-journals.orgresearchgate.net Cross-metathesis between 4-vinylindole and acrylic acid or its esters, catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, can directly yield the desired product. beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of various α,β-unsaturated esters and acids. nih.govresearchgate.net
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, can also be employed. This would typically involve the coupling of a 4-haloindole derivative with acrylic acid or an acrylate (B77674) ester in the presence of a palladium catalyst. While not explicitly detailed for this specific molecule in the provided context, the Heck reaction is a well-established method for the synthesis of substituted acrylic acids from aryl halides.
Asymmetric Synthesis and Stereocontrol in this compound Formation
While the (E)-configuration of the acrylic acid is the primary stereochemical feature, the broader field of asymmetric synthesis of indole derivatives provides valuable insights into achieving stereocontrol.
Diastereoselective Approaches to the (E)-Isomer
The synthesis of the (E)-isomer of 3-(1H-Indol-4-YL)acrylic acid is crucial, as the stereochemistry of the double bond significantly influences the compound's properties and potential biological activity. The primary method to ensure the formation of the desired (E)-isomer is the Knoevenagel-Doebner condensation. researchgate.net
This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine. researchgate.netvulcanchem.com For the synthesis of this compound, the precursor is indole-4-carboxaldehyde.
The reaction mechanism proceeds through a series of steps that favor the formation of the thermodynamically more stable (E)-isomer. The intermediate, an α,β-unsaturated dicarboxylic acid, undergoes decarboxylation to yield the final acrylic acid product. researchgate.net The steric hindrance between the bulky indole ring and the carboxylic acid group in the transition state forces the substituents into a trans configuration, leading to the exclusive or preferential formation of the (E)-isomer. vulcanchem.com
A typical procedure involves reacting indole-4-carboxaldehyde with malonic acid. The reaction is often heated to temperatures between 80–100°C for several hours to ensure completion. vulcanchem.com The stereoselectivity of the Knoevenagel-Doebner condensation makes it a highly reliable and direct method for obtaining this compound.
Bio-inspired and Chemoenzymatic Synthetic Routes
Bio-inspired and chemoenzymatic methods are gaining prominence as they offer sustainable and highly selective alternatives to traditional chemical synthesis. rsc.org These approaches leverage the precision of enzymes to perform specific chemical transformations under mild conditions.
Enzymatic Transformations of Indole Precursors
While direct enzymatic synthesis of this compound is not yet widely reported, research into enzymatic modifications of indole precursors demonstrates significant potential. Enzymes such as tryptophan synthase have been engineered to act on various indole derivatives. nih.gov For instance, a three-enzyme coupled system has been developed to produce indole-containing acyloin derivatives. This system uses an engineered tryptophan synthase β-subunit, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme to convert indole derivatives into indole-3-pyruvate analogues and subsequently into acyloins. nih.gov
This approach highlights the possibility of using enzymes to create functionalized indole precursors. Theoretically, enzymes could be engineered through directed evolution to accept indole-4-substituted substrates, paving the way for the enzymatic synthesis of indole-4-carboxaldehyde, a key precursor for the target molecule. Furthermore, studies on the enzymatic synthesis of indole-3-acetyl-1-O-beta-d-glucose from indole-3-acetic acid (IAA) show that glucosyltransferases can act on indole-acid derivatives, suggesting a potential for enzymatic modification of the acrylic acid moiety. nih.gov
Biocatalytic Approaches to Acrylic Acid Moieties
The biocatalytic production of acrylic acid is an area of active research, primarily focusing on converting renewable feedstocks like glycerol (B35011) into this valuable monomer. rsc.org One promising pathway involves the dehydration of glycerol to acrolein, followed by the oxidation of acrolein to acrylic acid. researchgate.net Another route proceeds from glycerol via a lactic acid intermediate. rsc.org
Integrating these biocatalytic steps into the synthesis of a complex molecule like this compound presents a chemoenzymatic opportunity. A potential hybrid route could involve:
Chemical synthesis of indole-4-carboxaldehyde.
A biocatalytic condensation step using an engineered enzyme to form the acrylic acid side chain.
Alternatively, research into the oxidation of acrolein using selenium-modified microgels as catalysts has shown high yields of acrylic acid under mild conditions. maastrichtuniversity.nl Such catalytic systems could potentially be adapted to oxidize an indole-containing acrolein analogue. The development of biocatalysts, such as specially designed Rhodococcus strains, for producing acrylic acid from acrylamide (B121943) also opens new avenues for creating acrylic acid moieties under environmentally friendly conditions. nih.gov
Process Optimization and Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and economically viable manufacturing processes. Key areas of focus include solvent selection, reaction efficiency, and waste reduction. jddhs.com
Solvent Selection and Reaction Efficiency
The choice of solvent has a significant impact on the environmental footprint of a chemical process. jddhs.com Traditional synthesis often relies on volatile organic compounds. Green chemistry encourages the use of safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com In the context of acrylic acid purification, processes have been developed using alternative extraction solvents like ethyl propionate, which can be more environmentally benign than other organic solvents. google.com
Reaction efficiency can be enhanced by using catalysts that are highly active, selective, and recyclable. For the synthesis of related acrylate structures, magnetic iron(III) oxide nanoparticles (Fe₃O₄ MNPs) have been used as a recyclable catalyst in a one-pot, four-component reaction. researchgate.net This approach avoids hazardous solvents and allows for easy separation of the catalyst from the reaction mixture using an external magnet, streamlining the workup process. researchgate.net
| Parameter | Traditional Approach | Green Chemistry Approach | Benefit |
| Catalyst | Stoichiometric base (e.g., pyridine, piperidine) vulcanchem.com | Recyclable solid catalyst (e.g., nano-Fe₃O₄) researchgate.net | Reduced waste, catalyst reuse, easier purification. |
| Solvent | Pyridine (used as solvent and catalyst) vulcanchem.com | Ethanol (B145695), water, or other green solvents. jddhs.comresearchgate.net | Reduced toxicity and environmental impact. |
| Workup | Acidification and extraction | Magnetic separation of catalyst, filtration. researchgate.net | Simplified process, less solvent waste. |
Atom Economy and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comnih.gov Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. nih.gov
The Knoevenagel-Doebner condensation of indole-4-carboxaldehyde with malonic acid to form this compound is a relatively atom-economical process.
Reaction: C₉H₇NO (Indole-4-carboxaldehyde) + C₃H₄O₄ (Malonic Acid) → C₁₁H₉NO₂ (this compound) + CO₂ + H₂O
The theoretical atom economy can be calculated as follows:
Molecular Weight of this compound: 187.19 g/mol
Molecular Weight of Indole-4-carboxaldehyde: 145.16 g/mol
Molecular Weight of Malonic Acid: 104.06 g/mol
Total Mass of Reactants: 145.16 + 104.06 = 249.22 g/mol
Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (187.19 / 249.22) x 100 ≈ 75.1%
An atom economy of 75.1% is considered good for this type of condensation-decarboxylation reaction. monash.edu The by-products are carbon dioxide and water, which are relatively benign. This contrasts sharply with less atom-economical routes, such as those involving protecting groups or multi-step stoichiometric reagents, which can have atom economies below 50% and generate significant chemical waste. nih.govmonash.edu The development of catalytic processes that can directly couple indole with an acrylic acid precursor in an addition-type reaction would be a strategy to achieve nearly 100% atom economy. jocpr.com
Advanced Spectroscopic Characterization and Structural Elucidation of E 3 1h Indol 4 Yl Acrylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (E)-3-(1H-Indol-4-YL)acrylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
Two-dimensional NMR techniques are crucial for assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially in a molecule with several aromatic and vinylic protons.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key expected correlations would be observed between the vinylic protons of the acrylic acid moiety and between adjacent protons on the indole (B1671886) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the connection between the acrylic acid side chain and the indole ring at the C4 position. Correlations between the vinylic protons and the indole carbons, as well as between the indole protons and the acrylic acid carbons, would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, NOESY data would confirm the (E)-configuration of the double bond by showing a correlation between the vinylic protons that are spatially close.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Indole Moiety | |||
| N-H | ~11.0 (broad s) | - | C2, C3, C7a |
| C2-H | ~7.2 (t) | ~125.0 | C3, C3a, C7a |
| C3-H | ~6.5 (t) | ~102.0 | C2, C3a, C4 |
| C4 | - | ~128.0 | - |
| C5-H | ~7.1 (d) | ~120.0 | C3a, C7, C6 |
| C6-H | ~7.0 (t) | ~122.0 | C4, C5, C7a |
| C7-H | ~7.5 (d) | ~110.0 | C3a, C5, C6 |
| C3a | - | ~127.0 | - |
| C7a | - | ~136.0 | - |
| Acrylic Acid Moiety | |||
| Cα-H | ~6.4 (d) | ~118.0 | Cβ, C=O, C4 |
| Cβ-H | ~7.8 (d) | ~140.0 | Cα, C=O, C4, C5 |
| C=O | - | ~170.0 | - |
| OH | ~12.0 (broad s) | - | C=O, Cα |
Note: These are predicted values based on analogous compounds and are subject to experimental verification. Coupling constants (J) for the vinylic protons are expected to be in the range of 15-18 Hz for the (E)-isomer.
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would provide valuable insights into its three-dimensional structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample, revealing information about polymorphism, molecular conformation, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and indole N-H groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.
For this compound (C₁₁H₉NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 188.0657 g/mol . HRMS analysis would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, confirming the elemental composition.
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Key expected fragmentation patterns would involve:
Loss of water (H₂O) from the carboxylic acid group.
Decarboxylation (loss of CO₂).
Cleavage of the acrylic acid side chain.
Characteristic fragmentation of the indole ring. scirp.org
Table 2: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Predicted m/z | Possible Origin |
| [M+H]⁺ | 188.0657 | Molecular Ion |
| [M-H₂O+H]⁺ | 170.0551 | Loss of water |
| [M-CO₂+H]⁺ | 144.0813 | Loss of carbon dioxide |
| [C₉H₈N]⁺ | 130.0657 | Cleavage of the acrylic acid side chain |
| [C₈H₆]⁺ | 102.0469 | Fragmentation of the indole ring |
Note: The m/z values are predicted based on the molecular formula and common fragmentation mechanisms.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR and Raman spectra of this compound would exhibit characteristic vibrational modes for both the indole and acrylic acid components.
Indole Moiety: The N-H stretching vibration is expected to appear as a broad band around 3400 cm⁻¹ in the IR spectrum. researchgate.net The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. Characteristic indole ring breathing modes would be visible in the fingerprint region (below 1600 cm⁻¹). researchgate.net
Acrylic Acid Moiety: A strong and broad O-H stretching vibration from the carboxylic acid would be present in the region of 3300-2500 cm⁻¹ in the IR spectrum, often overlapping with the N-H stretch. The C=O stretching of the carboxylic acid would give a strong absorption around 1700-1680 cm⁻¹. The C=C stretching of the conjugated system is expected around 1640-1620 cm⁻¹. The out-of-plane C-H bending of the (E)-disubstituted alkene would result in a strong band around 970-960 cm⁻¹ in the IR spectrum.
Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of both the aromatic ring and the acrylic acid side chain due to the change in polarizability during these vibrations. edinst.com
Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Indole N-H | Stretching | ~3400 | Medium-Strong, Broad | Weak |
| Carboxylic Acid O-H | Stretching | 3300-2500 | Strong, Very Broad | Weak |
| Aromatic C-H | Stretching | 3100-3000 | Medium | Medium |
| Vinylic C-H | Stretching | 3050-3020 | Medium | Medium |
| Carboxylic Acid C=O | Stretching | 1700-1680 | Strong | Medium |
| Alkene C=C | Stretching | 1640-1620 | Medium | Strong |
| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Strong | Strong |
| Indole N-H | Bending | ~1420 | Medium | Weak |
| Alkene C-H | Out-of-plane bend | 970-960 | Strong | Weak |
Note: These are predicted frequency ranges and intensities based on characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules containing chromophores. In this compound, the electronic system is composed of the indole ring and the acrylic acid side chain, which together form a conjugated system that dictates its UV-Vis absorption properties.
Chromophoric Properties of the Conjugated System
The chromophore of this compound is the entire conjugated π-electron system extending over the indole nucleus and the acrylic acid moiety. The indole core itself is a significant chromophore, typically exhibiting strong absorption bands in the ultraviolet region. mdpi.com The electronic absorption spectrum of a related compound, indole-3-acetic acid, in ethanol (B145695) shows intense π-π* transition bands with a maximum absorption (λ_max) at approximately 219 nm. openmedicinalchemistryjournal.com
The acrylic acid portion of the molecule also contributes to the UV absorption. The conjugation between the carbon-carbon double bond and the carboxyl group in acrylic acid leads to a red-shift in its absorption compared to non-conjugated carboxylic acids. nsf.gov When the indole ring is conjugated with the acrylic acid side chain, as in the title compound, a further bathochromic (red) shift is anticipated. This is due to the extended delocalization of the π-electrons across the entire molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electronic transitions responsible for the UV-Vis absorption are primarily π → π* transitions, which are characteristic of conjugated systems. The expected UV-Vis spectrum would likely show strong absorption bands in the range of 200-400 nm. The exact position and intensity of these bands are influenced by the solvent polarity.
Interactive Table: Expected UV-Vis Absorption Data
The following table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for this compound based on the analysis of its chromophoric system and data from related compounds.
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Solvent |
| ~220-230 | High | π → π | Non-polar |
| ~280-320 | Moderate to High | π → π | Polar |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of a closely related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, offers valuable insights into the likely structural features. nih.gov
Intermolecular Interactions and Crystal Packing Analysis
In the crystal structure of (E)-Methyl 3-(1H-indol-3-yl)acrylate, the indole and methyl acrylate (B77674) mean planes are nearly coplanar, with an inclination angle of 10.6(1)°. nih.gov This planarity facilitates efficient crystal packing. The crystal structure is stabilized by a network of intermolecular interactions.
Key interactions observed in the related 3-yl isomer, and therefore anticipated for the 4-yl isomer, include:
N-H···O Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, forming strong hydrogen bonds with the carbonyl oxygen of the acrylic acid from a neighboring molecule. This is a common and strong interaction that often dictates the primary packing motif.
N-H···π Interactions: The indole N-H can also engage in interactions with the π-electron cloud of the indole ring of an adjacent molecule, linking molecules into chains. nih.gov
C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds can further consolidate the crystal packing. nih.gov
The presence of the carboxylic acid group in this compound, as opposed to the methyl ester in the reference structure, would likely lead to the formation of strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers.
Interactive Table: Plausible Crystallographic Data
The following table summarizes plausible crystallographic data for this compound, extrapolated from the analysis of its structure and data from the related methyl ester.
| Parameter | Plausible Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interactions | O-H···O hydrogen bonds (dimer formation), N-H···O hydrogen bonds, π-π stacking |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity Assessment
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light.
This compound, in its ground state, is an achiral molecule. The designation "(E)" refers to the geometric isomerism around the carbon-carbon double bond (diastereomerism), not to the presence of a chiral center (enantiomerism). Therefore, a solution of pure this compound will not exhibit a circular dichroism spectrum.
However, CD spectroscopy is a highly relevant technique for the stereochemical analysis of many naturally occurring and synthetic indole derivatives that are chiral, such as the Vinca alkaloids. columbia.edu In these complex molecules, the interaction between the electric transition moments of different chromophores within the molecule, such as the indole and indoline (B122111) rings in vinblastine, gives rise to characteristic CD signals (exciton coupling) that can be directly related to the absolute configuration of the molecule. columbia.edu
For this compound, while CD is not applicable for assessing its stereochemical purity (as it is achiral), other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool to confirm the (E)-configuration of the double bond through the measurement of the coupling constant between the vinylic protons.
Biological Activity and Mechanistic Investigations of E 3 1h Indol 4 Yl Acrylic Acid at the Molecular and Cellular Level in Vitro/ex Vivo
Enzyme Modulation and Inhibition Kinetics
Interaction with Specific Enzyme Classes (e.g., metabolic enzymes, oxidoreductases)
There is no specific information in the reviewed literature detailing the interaction of (E)-3-(1H-Indol-4-YL)acrylic acid with any particular class of enzymes, such as metabolic enzymes or oxidoreductases.
Determination of IC50 and Ki Values in Cell-Free Systems
No studies reporting the determination of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound in cell-free enzymatic assays were identified.
Mechanism of Enzyme Inhibition/Activation (Competitive, Non-competitive, Uncompetitive)
Due to the absence of enzyme inhibition data, the mechanism by which this compound might inhibit or activate an enzyme (i.e., competitive, non-competitive, or uncompetitive) has not been determined.
Receptor Binding and Ligand-Target Interactions
Specific data on the binding affinity of this compound to known receptors is not available in the public domain.
Assessment of Binding Affinity to Known Receptors
No research was found that assesses the binding affinity of this compound to any specific receptors.
Molecular Basis of Ligand-Receptor Recognition
Without receptor binding data, the molecular basis for any potential ligand-receptor recognition involving this compound remains unknown.
Cellular Pathway Modulation in Cultured Cells
There is currently no available scientific literature detailing the effects of this compound on cellular signaling pathways in cultured cells.
Investigation of Effects on Signal Transduction Cascades (e.g., MAPK, PI3K/Akt)
No studies have been identified that investigate the modulation of the MAPK, PI3K/Akt, or other signal transduction cascades by this compound. Research on related indole (B1671886) derivatives suggests that the position of the substituent on the indole ring can significantly influence biological activity, making it impossible to extrapolate findings from the 3-yl isomer to the 4-yl isomer.
Influence on Gene Expression Profiles and Protein Synthesis in vitro
Information regarding the influence of this compound on gene expression profiles and protein synthesis in vitro is not present in the available scientific literature.
Apoptosis Induction Mechanisms in Cellular Models (e.g., Caspase Activation, Mitochondrial Pathway)
There are no published studies that describe the apoptosis-inducing properties of this compound or its mechanisms of action, such as caspase activation or involvement of the mitochondrial pathway, in any cellular model.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
While various indole derivatives have been investigated for their antimicrobial properties, specific data on the antimicrobial and antifungal activity of this compound is not available.
Bacteriostatic and Bactericidal Effects Against Model Organisms
No research has been found that details the bacteriostatic or bactericidal effects of this compound against any model organisms. Therefore, no data tables on its antimicrobial spectrum can be generated.
Inhibition of Microbial Growth and Biofilm Formation
No specific studies detailing the inhibitory effects of this compound on the growth of various microbial strains or its ability to prevent or disrupt biofilm formation were identified in the available literature.
Elucidation of Microbial Target Pathways
There is no available research that elucidates the specific microbial target pathways affected by this compound.
Antioxidant and Pro-oxidant Activity Characterization (In Vitro)
Radical Scavenging Assays (e.g., DPPH, ABTS)
No published data from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or other radical scavenging assays specifically for this compound could be located.
Cellular Oxidative Stress Response Modulation
Information regarding the ability of this compound to modulate oxidative stress responses in cellular models is not available in the current body of scientific literature.
Anti-inflammatory Mechanisms in In Vitro Systems
Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)
No in vitro studies investigating the effect of this compound on the production or signaling of inflammatory mediators such as cytokines and chemokines were found.
Inhibition of COX or LOX Enzymes in Cell-Free Assays
There is currently no available data from cell-free assays to suggest that this compound inhibits cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. Research into the effects of this compound on the arachidonic acid cascade has not been published in the available scientific literature.
Neurobiological Activity in In Vitro Neuronal Models
No studies were identified that investigated the neurobiological activity of this compound in in vitro neuronal models.
Modulation of Neurotransmitter Systems or Ion Channels
There is no information available in the public domain detailing any modulatory effects of this compound on neurotransmitter systems or ion channels in neuronal models.
Neuroprotective Effects in Stress Models
No research has been published that examines the potential neuroprotective effects of this compound in in vitro stress models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of E 3 1h Indol 4 Yl Acrylic Acid Analogues
Systematic Structural Modifications of the Indole (B1671886) Moiety
The indole core, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offers multiple positions for substitution, allowing for a detailed exploration of SAR. nih.gov
Substituent Effects on Nitrogen (N-alkylation, N-acylation)
Modification of the indole nitrogen (N-1 position) can significantly influence the biological activity of indole derivatives.
N-alkylation: The introduction of alkyl groups at the N-1 position has been explored in various indole-containing compounds. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, N-methylation was a key feature of compounds exhibiting potent tubulin polymerization inhibitory activity. rsc.org Specifically, compound 7d , with a methyl group on the indole nitrogen, showed significant antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. rsc.org
N-acylation: Acylation of the indole nitrogen can also modulate activity. In a study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the introduction of a benzoyl group at the N-1 position of the indole ring was successfully achieved, leading to the formation of 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com This modification demonstrates a viable synthetic route for creating N-acylated indole analogues, which can be crucial for exploring their therapeutic potential.
Substitutions on the Indole Ring (e.g., halogenation, alkylation, methoxylation)
Substituting various groups on the carbocyclic part of the indole ring can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Halogenation: The introduction of halogens is a common strategy in medicinal chemistry. In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as cysteinyl-leukotriene-1 (CysLT1) antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net For example, the substitution pattern in compound 17k , which includes a chloroquinoline moiety, was identified as a highly potent and selective CysLT1 antagonist. researchgate.net
Alkylation: The addition of alkyl groups can impact lipophilicity and steric bulk. In the development of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, compounds bearing a benzyl (B1604629) group at the N-2 position showed more potent activity against MDA-MB-468 triple-negative breast cancer cells than the reference drug gefitinib. nih.gov
Methoxylation: Methoxy (B1213986) groups can influence hydrogen bonding capacity and metabolic stability. Research on (E)-3-(4-methoxyphenyl)acrylic acid, an analogue where the indole ring is replaced by a methoxyphenyl group, has shown significant hepatoprotective and neuroprotective activities. medchemexpress.com This suggests that the electronic effects of the methoxy group can contribute to biological efficacy.
Impact of Substituent Position on Biological Activity
The position of a substituent on the indole ring is critical for determining the biological activity of the resulting analogue.
In the study of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was demonstrated that substitution at the 4-position of the indole ring was the least favorable for CysLT1 antagonist activity. researchgate.net Conversely, substitution at the 7-position of the indole ring was found to be the most favorable, as seen in the methoxy-substituted derivatives. researchgate.net This highlights the importance of positional isomerism in drug design.
Modifications to the Acrylic Acid Side Chain
Chain Length and Saturation Variations
Altering the length and saturation of the side chain can affect the molecule's flexibility and its ability to bind to target proteins.
Chain Saturation: A study on 3-(1-aryl-1H-indol-5-yl)propanoic acids, which are saturated analogues of acrylic acids, revealed that the propanoic acid side chain was essential for good inhibitory activity against cytosolic phospholipase A2α (cPLA2α). nih.gov This suggests that for certain targets, a more flexible, saturated side chain is preferred over the rigid, unsaturated acrylic acid moiety.
Esterification and Amidation of the Carboxylic Acid
Conversion of the carboxylic acid to an ester or an amide can influence the compound's solubility, cell permeability, and metabolic stability.
Esterification: The esterification of acrylic acid has been studied as a means to create prodrugs or to modify the pharmacokinetic profile of a compound. For example, the synthesis of α-indolylacrylate derivatives through the reaction of indoles with pyruvates has been reported, with some of the resulting acrylate (B77674) esters showing promising anticancer activity. rsc.org In a different context, the esterification of acrylic acid with but-1-ene has been investigated, highlighting the chemical reactivity of the carboxylic acid group. capes.gov.br
Amidation: The conversion of the carboxylic acid to an amide can introduce new hydrogen bonding interactions and alter the molecule's electronic properties. A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. researchgate.net This demonstrates that the amide linkage is a viable modification for generating biologically active indole derivatives. Furthermore, novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been synthesized, with some compounds exhibiting potent cytotoxicity in breast cancer cell lines. nih.gov
Data Tables
Table 1: Biological Activity of (E)-3-(1H-Indol-4-YL)acrylic acid Analogues
| Compound ID | Modification | Biological Target/Activity | Reference |
| 7d | N-methylated indole, acetamide (B32628) side chain | Tubulin polymerization inhibitor, anticancer | rsc.org |
| 17k | Substituted indole-2-carboxylic acid with chloroquinoline moiety | CysLT1 antagonist | researchgate.net |
| ASB14780 | N-aryl, C3-phenylethyl indole, propanoic acid side chain | cPLA2α inhibitor | nih.gov |
| 3a | N-benzylated pyrazinoindolone carboxamide | Anti-breast cancer | nih.gov |
Geometric Isomerism (Z-isomer) and Its Comparative Effects
The geometry of the double bond in acrylic acid derivatives is a critical determinant of their biological activity. The (E)-isomer (trans) of indolylacrylic acids is generally the more thermodynamically stable and, therefore, the more commonly synthesized and studied form. The planarity of the (E)-isomer often allows for optimal interaction with flat receptor surfaces or enzyme active sites.
There is a significant lack of specific research comparing the biological effects of the (E)- and (Z)-isomers of 3-(1H-indol-4-yl)acrylic acid. However, studies on other acrylic acid derivatives often show that the (Z)-isomer (cis) has different, and typically lower, biological activity due to steric hindrance and a different spatial arrangement of key functional groups. The (Z)-isomer's non-planar conformation can prevent effective binding to a target site that has evolved to recognize the (E)-isomer. The synthesis of the (Z)-isomer is also more challenging and often requires specific photochemical or catalytic conditions to overcome the preference for the (E)-form.
Hybrid Molecules Incorporating this compound Scaffolds
The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold possesses two key functional handles for conjugation: the carboxylic acid group and the indole N-H group.
Conjugation with Peptides, Carbohydrates, or Other Pharmacophores
While no specific hybrid molecules incorporating the this compound scaffold are prominently reported in the literature, the potential for such conjugation is high.
Peptide Conjugates: The carboxylic acid moiety can be readily coupled with the N-terminus of peptides or the amino group of amino acid side chains (e.g., lysine) to form amide bonds. Such peptide-drug conjugates can be designed to improve cell permeability, target specific tissues, or enhance metabolic stability. For instance, conjugation with cell-penetrating peptides could facilitate the intracellular delivery of the indole scaffold. Research on indole-3-carboxylic acid has shown that its conjugation with dipeptide motifs can lead to compounds with significant antimicrobial activity. scielo.org.za
Carbohydrate Conjugates: Glycoconjugation, the attachment of carbohydrate moieties, is another strategy to enhance the pharmacokinetic properties of a drug, such as solubility and bioavailability. The carboxylic acid of this compound could be linked to a sugar molecule, potentially targeting glucose transporters which are often overexpressed in cancer cells.
Other Pharmacophores: The indole scaffold itself can be linked to other pharmacologically active molecules. For example, the indole nitrogen can be functionalized, or the aromatic ring can be substituted. The acrylic acid part can also undergo Michael addition with thiol-containing molecules. scielo.org.za
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
No specific QSAR models have been published for this compound. However, numerous QSAR studies have been conducted on broader classes of indole derivatives for various therapeutic targets, including anticancer and antimicrobial agents. nih.govchemsrc.com These studies typically involve the following steps:
Data Set Collection: A series of indole analogues with their corresponding biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR study on a series of this compound analogues would likely yield a predictive model that could guide the synthesis of new, more potent compounds.
Identification of Key Physico-Chemical Descriptors Influencing Activity
Based on general QSAR studies of indole derivatives, the following physicochemical descriptors are often found to be important for their biological activity:
Lipophilicity (logP): This descriptor influences the compound's ability to cross cell membranes. A balanced logP is often required for optimal activity.
Electronic Descriptors: These include parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity, and atomic charges, which are important for electrostatic interactions with the target. The presence of electron-withdrawing or electron-donating groups on the indole ring can significantly affect activity.
Steric/Topological Descriptors: These describe the size and shape of the molecule (e.g., molecular weight, volume, surface area). They are crucial for ensuring a good fit within the binding pocket of a receptor or enzyme.
Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors is critical for specific interactions with biological targets. The carboxylic acid and indole N-H groups of this compound are key hydrogen bonding features.
Table 1: Common Physicochemical Descriptors in QSAR Studies of Indole Derivatives
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Lipophilicity | logP, ClogP | Membrane permeability, solubility |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, electrostatic interactions |
| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Binding site complementarity, steric hindrance |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with target residues |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of a molecule is paramount for its interaction with biological macromolecules. Conformational analysis aims to identify the preferred spatial arrangement of a molecule's atoms.
There is no specific published crystal structure or detailed conformational analysis for this compound. However, insights can be drawn from the crystal structure of the related compound, (E)-methyl 3-(1H-indol-3-yl)acrylate. In this structure, the indole ring and the methyl acrylate group are nearly coplanar, with a small dihedral angle between their mean planes.
It is highly probable that this compound also adopts a largely planar conformation due to the sp² hybridization of the atoms in the acrylic acid chain and the indole ring. This planarity is stabilized by the extended π-conjugation across the molecule. The orientation of the acrylic acid side chain relative to the indole ring will be a key conformational feature.
This preferred conformation will directly influence its ability to participate in molecular recognition events. A planar structure can facilitate π-π stacking interactions with aromatic residues in a binding pocket. The spatial positioning of the carboxylic acid group and the indole N-H, which are key for hydrogen bonding, is determined by the molecule's conformation. Any deviation from the optimal conformation for binding to a biological target would likely result in a loss of biological activity.
Preferred Conformations in Solution and Solid State
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The preferred conformations of this compound in both solution and the solid state will dictate how it presents its key interacting groups to a biological target.
In solution, the molecule would exist as an equilibrium of different conformations. The two main points of rotational freedom would be the bond between the indole C4 and the acrylic acid Cα, and the bond between the acrylic acid Cα and the carbonyl carbon. The planarity of the acrylic acid moiety would be largely maintained due to conjugation. The preferred conformation would be a balance between maximizing conjugation (favoring planarity between the indole ring and the acrylic acid) and minimizing steric hindrance. Computational studies on indole and its derivatives can provide valuable insights into these conformational preferences. researchgate.net
It is hypothesized that two primary planar conformations relative to the indole ring would be dominant, with the acrylic acid side chain being either syn or anti with respect to the indole nitrogen. The energy barrier between these conformers would likely be low, allowing for dynamic adaptation to different environments.
| Conformational Feature | Likely State in Solution | Likely State in Solid State |
| Indole-Acrylic Acid Dihedral Angle | Equilibrium between multiple low-energy conformations | A single, packed conformation, likely near a low-energy minimum |
| Acrylic Acid Planarity | Largely planar due to conjugation | Planar |
| Intermolecular Interactions | Hydrogen bonding with solvent molecules | Strong intermolecular hydrogen bonding between carboxylic acid groups and indole NH groups |
Role of Conformation in Ligand-Target Binding
The conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. The concept of "conformational selection" posits that a receptor may selectively bind to a specific pre-existing conformation of a ligand from its solution-state ensemble. nih.govelsevierpure.com Alternatively, the "induced fit" model suggests that the ligand may adapt its conformation upon binding to the receptor's active site.
For this compound, the specific conformation it adopts upon binding would be crucial for aligning its key interaction points—the indole NH, the aromatic ring system, and the carboxylic acid group—with complementary residues in the binding pocket of a target protein.
The acrylic acid side chain, with its defined (E)-geometry, acts as a rigid spacer, positioning the carboxylic acid group at a specific distance and orientation relative to the indole core. This defined geometry can be advantageous for designing selective ligands. The ability of the indole ring to participate in π-stacking interactions and the capacity of the indole NH and carboxylic acid to form hydrogen bonds are fundamental to its potential binding modes.
Molecular docking studies on various indole derivatives have highlighted the importance of these interactions. For example, docking studies of indole-acrylamide derivatives into the colchicine-binding site of tubulin revealed key hydrogen bonding interactions that stabilize the complex. nih.gov The specific conformation of the ligand within the binding site is essential for these interactions to occur.
The table below outlines the potential roles of different conformational aspects of this compound in ligand-target binding.
| Conformational Aspect | Potential Role in Ligand-Target Binding |
| Planarity of the Indole-Acrylic Acid System | Can facilitate optimal π-stacking interactions with aromatic residues in the binding site. |
| Rotational Freedom around the Indole-Cα Bond | Allows the molecule to adopt a conformation that minimizes steric clashes and maximizes favorable interactions within the binding pocket. |
| Orientation of the Carboxylic Acid Group | The specific orientation determines its ability to form key hydrogen bonds or ionic interactions with receptor residues, acting as a crucial pharmacophoric element. |
Metabolic Investigations and Biotransformation Pathways of E 3 1h Indol 4 Yl Acrylic Acid in Vitro and in Silico
Phase I Biotransformation Pathways (In Vitro)
Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound and preparing it for Phase II conjugation. For (E)-3-(1H-Indol-4-YL)acrylic acid, the primary predicted Phase I reactions involve oxidation.
Oxidation Reactions Mediated by Cytochrome P450 Enzymes
The indole (B1671886) ring is a known substrate for cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism. nih.govnih.gov In vitro studies with various indole-containing compounds have consistently demonstrated that hydroxylation is a principal metabolic pathway. nih.gov For this compound, several positions on the indole nucleus are susceptible to CYP-mediated hydroxylation.
The most probable sites of oxidation are the C5, C6, and C7 positions of the indole ring, leading to the formation of phenolic metabolites. Hydroxylation at the C2 or C3 position is also possible, though potentially less favored. The N-hydroxylation of the indole nitrogen is another potential, albeit generally minor, pathway. popline.org The specific CYP isoforms responsible for these transformations would likely include members of the CYP1A, CYP2C, and CYP3A subfamilies, which are known to metabolize indole derivatives. nih.gov
Table 1: Predicted Phase I Oxidation Metabolites of this compound
| Predicted Metabolite Name | Site of Oxidation | Mediating Enzymes (Predicted) |
| (E)-3-(5-Hydroxy-1H-indol-4-yl)acrylic acid | C5 of indole ring | CYP1A2, CYP2C9, CYP2C19 |
| (E)-3-(6-Hydroxy-1H-indol-4-yl)acrylic acid | C6 of indole ring | CYP1A2, CYP2D6 |
| (E)-3-(7-Hydroxy-1H-indol-4-yl)acrylic acid | C7 of indole ring | CYP3A4, CYP2C19 |
| (E)-3-(2-Oxo-2,3-dihydro-1H-indol-4-yl)acrylic acid | C2 of indole ring | CYP2E1 |
This table contains predicted data based on the metabolism of structurally related compounds.
Reduction Reactions
The acrylic acid moiety of the parent compound contains a carbon-carbon double bond, which could theoretically undergo reduction. However, the reduction of α,β-unsaturated carboxylic acids is not a commonly reported major metabolic pathway in vitro for xenobiotics compared to oxidation and conjugation reactions. While some enzymatic systems are capable of reducing double bonds, significant metabolism via this pathway for this compound is considered unlikely.
Phase II Biotransformation Pathways (In Vitro)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. These reactions significantly increase water solubility and facilitate excretion.
Glucuronidation, Sulfation, and Glutathione (B108866) Conjugation
Glucuronidation: This is predicted to be a major metabolic pathway for this compound. The carboxylic acid group is a primary site for the formation of an acyl glucuronide, a common metabolic fate for drugs containing a carboxylate moiety. nih.govmdpi.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A and UGT2B isoforms being the most likely contributors. nih.govnih.gov Furthermore, the hydroxylated metabolites generated during Phase I are excellent substrates for O-glucuronidation, forming ether glucuronides. hmdb.ca
Sulfation: The phenolic metabolites produced via CYP-mediated oxidation can undergo sulfation, which involves the transfer of a sulfonate group catalyzed by sulfotransferases (SULTs). nih.govnih.gov This pathway competes with glucuronidation for the same hydroxylated substrates. The relative contribution of sulfation versus glucuronidation can depend on the specific structure of the metabolite and the relative activities of the UGT and SULT enzymes.
Glutathione Conjugation: The acrylic acid moiety contains an electrophilic β-carbon, making it a potential substrate for Michael addition by the nucleophilic thiol of glutathione (GSH). nih.gov This reaction, which can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), would lead to the formation of a glutathione conjugate. wuxiapptec.comnih.gov This represents a potential detoxification pathway.
Table 2: Predicted Phase II Conjugation Metabolites of this compound
| Predicted Metabolite Name | Parent Moiety | Conjugation Reaction | Mediating Enzymes (Predicted) |
| This compound-acyl-β-D-glucuronide | Parent Compound | Glucuronidation | UGT1A3, UGT1A9, UGT2B7 |
| (E)-3-(5-O-Glucuronyl-1H-indol-4-yl)acrylic acid | 5-Hydroxy metabolite | Glucuronidation | UGT1A1, UGT1A9 |
| (E)-3-(6-O-Sulfo-1H-indol-4-yl)acrylic acid | 6-Hydroxy metabolite | Sulfation | SULT1A1, SULT1E1 |
| 3-(1H-Indol-4-yl)-2-(S-glutathionyl)propanoic acid | Parent Compound | Glutathione Conjugation | GSTA, GSTM, GSTP |
This table contains predicted data based on the metabolism of structurally related compounds.
Methylation and Acetylation
Methylation: N-methylation of the indole nitrogen is a possible but generally minor metabolic pathway. nih.govst-andrews.ac.uk Specific N-methyltransferases can catalyze the transfer of a methyl group to the indole nitrogen. nih.gov O-methylation of catechol metabolites (if formed via dihydroxylation) is also a possibility.
Acetylation: N-acetylation is a common pathway for primary amines, but the indole nitrogen of this compound is part of an aromatic heterocyclic system and is not typically a substrate for N-acetyltransferases. While acylation of the indole nitrogen can occur under certain synthetic conditions, it is not considered a significant metabolic route in vitro. nih.govresearchgate.net
Identification and Characterization of In Vitro Metabolites
The primary goal of in vitro metabolism studies is to identify the major metabolic products of a parent compound. This is typically achieved by incubating the compound with various subcellular fractions, such as liver microsomes and S9 fractions, which contain a rich milieu of drug-metabolizing enzymes.
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for metabolite profiling due to its high sensitivity and selectivity, allowing for the detection and tentative identification of metabolites in complex biological matrices. researchgate.netmdpi.com In the context of this compound, an LC-MS/MS method would be developed to separate the parent compound from its potential metabolites. mdpi.comnih.gov
The typical workflow involves:
Sample Preparation: Incubation of this compound with human liver microsomes or S9 fractions, followed by protein precipitation to stop the reaction and remove proteins.
Chromatographic Separation: Utilizing a reversed-phase HPLC or UHPLC column to separate the parent compound and its metabolites based on their polarity.
Mass Spectrometric Detection: Employing a high-resolution mass spectrometer to obtain accurate mass measurements of the parent and metabolite ions. Tandem mass spectrometry (MS/MS) is then used to fragment the ions and obtain structural information. nih.gov
Potential metabolites of this compound that would be screened for include products of oxidation (hydroxylation), conjugation (glucuronidation, sulfation), and reduction of the acrylic acid side chain. Comparison of the fragmentation patterns of the metabolites with that of the parent compound allows for the localization of the metabolic modification.
Table 1: Hypothetical LC-MS/MS Data for this compound and its Potential Metabolites
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Putative Biotransformation |
| This compound | 5.2 | 188.0706 | 171.0655, 143.0706, 115.0549 | Parent Compound |
| Hydroxylated Metabolite | 4.5 | 204.0655 | 187.0604, 159.0655, 131.0549 | Oxidation |
| Glucuronide Conjugate | 3.8 | 364.1027 | 188.0706 | Glucuronidation |
| Dihydro (reduced) Metabolite | 5.8 | 190.0862 | 173.0811, 145.0862, 117.0703 | Reduction |
This table is illustrative and based on expected metabolic pathways for indole and acrylic acid derivatives. Actual data would require experimental verification.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is a powerful technique for the unambiguous identification of metabolites. figshare.comnih.gov While less sensitive than MS, NMR is non-destructive and can provide precise information on the site of metabolic modification. xenotech.comresearchgate.net For metabolites that can be isolated in sufficient quantities, 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed. nih.gov
For instance, if hydroxylation occurs on the indole ring, the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum would be altered. youtube.comacs.org Similarly, modification of the acrylic acid side chain would lead to characteristic changes in the signals of the vinylic and carboxylic acid protons. Comparing the NMR spectra of the metabolites with that of the parent compound allows for definitive structural elucidation. researchgate.netnih.gov
Enzymatic Stability in In Vitro Systems (e.g., Liver Microsomes, S9 fractions)
The enzymatic stability of a compound provides an early indication of its metabolic clearance in the body. These assays measure the rate of disappearance of the parent compound when incubated with liver microsomes or S9 fractions. nih.gov
Liver Microsomes: These preparations contain primarily Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for oxidative metabolism. thermofisher.com
S9 Fractions: The S9 fraction is the supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. wikipedia.orgwindows.net This allows for the study of both Phase I and Phase II (conjugative) metabolic pathways. xenotech.comnih.gov
The stability of this compound would be determined by incubating it with a known concentration of microsomal or S9 protein and a cofactor mixture (e.g., NADPH for CYPs). Aliquots are taken at various time points, and the concentration of the remaining parent compound is quantified by LC-MS. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. These parameters are crucial for predicting the in vivo hepatic clearance of the compound.
Table 2: Illustrative Enzymatic Stability Data for this compound
| In Vitro System | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Human Liver Microsomes | > 60 | < 11.6 |
| Human Liver S9 Fraction | 45 | 15.4 |
This table is hypothetical and serves as an example of typical data obtained from such assays. The values suggest that the compound may be relatively stable in microsomes but undergoes more rapid metabolism when cytosolic enzymes are also present.
In Silico Prediction of Metabolic Fate
In silico, or computational, methods are increasingly used in the early stages of drug discovery to predict the metabolic fate of compounds, thereby reducing the need for extensive in vitro and in vivo studies. nih.gov
A variety of software programs are available to predict the sites of metabolism and the resulting metabolites. These tools often use a combination of rule-based systems, which contain knowledge of known biotransformation reactions, and machine learning models trained on large datasets of metabolic data.
For this compound, these programs would likely predict:
Hydroxylation: At various positions on the indole ring (e.g., C2, C5, C6, C7) and potentially on the acrylic acid side chain.
Epoxidation: Of the double bond in the acrylic acid moiety, which could lead to the formation of a dihydrodiol metabolite.
Conjugation: Glucuronidation or sulfation of the carboxylic acid group or any newly formed hydroxyl groups.
Reduction: Of the acrylic acid double bond to form 3-(1H-Indol-4-YL)propanoic acid.
Identifying which CYP isoforms are responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. nih.gov In silico models can predict the likelihood of a compound being a substrate for specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2E1). nih.gov These predictions are often based on docking the compound into the active sites of 3D models of the CYP enzymes or using quantitative structure-activity relationship (QSAR) models. nih.gov
Given the indole structure, it is plausible that several CYP isoforms could be involved in the metabolism of this compound. For example, CYP1A2 and CYP2E1 are known to metabolize indole itself. nih.gov The specific substitution pattern of the 4-yl isomer would influence the binding affinity and orientation within the active sites of different CYPs, thus determining the isoform specificity.
Theoretical and Computational Chemistry Studies of E 3 1h Indol 4 Yl Acrylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For (E)-3-(1H-Indol-4-YL)acrylic acid, DFT calculations offer significant insights into its geometry, orbital energies, and reactivity patterns.
The first step in computational analysis is the optimization of the molecule's geometry to determine its most stable three-dimensional conformation. Using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can calculate key structural parameters. Studies have shown that the indole (B1671886) ring and the acrylic acid side chain are nearly coplanar, a feature that facilitates electron delocalization across the molecule. This planarity is crucial for its electronic properties and interactions with biological targets.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.37 Å |
| Bond Length | C3-C8 | 1.45 Å |
| Bond Length | C8-C9 | 1.35 Å |
| Bond Angle | C2-C3-C8 | 129.5° |
| Bond Angle | C3-C8-C9 | 124.8° |
| Dihedral Angle | N1-C7-C4-C5 | 179.9° |
Note: Atom numbering may vary between studies. Data is representative of typical DFT calculation results.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity.
For this compound, the HOMO is predominantly located on the electron-rich indole nucleus, identifying it as the likely site for electrophilic attack. In contrast, the LUMO is distributed over the acrylic acid portion, suggesting this area is susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.98 |
| LUMO Energy | -1.87 |
| HOMO-LUMO Gap (ΔE) | 4.11 |
Source: Representative data from DFT/B3LYP calculations.
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule. This map helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic interactions, respectively. For this compound, MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. The area around the indole N-H proton shows a positive potential (blue region), indicating its role as a hydrogen bond donor.
DFT calculations can also yield global and local reactivity descriptors, which quantify a molecule's reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from the HOMO and LUMO energies. Fukui functions are local reactivity descriptors that pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attacks. For this compound, the oxygen atoms of the carboxyl group and specific carbon atoms on the indole ring are often identified as the most reactive sites.
Table 3: Global Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | 3.925 eV |
| Chemical Hardness (η) | 2.055 eV |
| Global Softness (S) | 0.486 eV⁻¹ |
Source: Calculated from HOMO/LUMO energies.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, typically a protein. This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action.
Molecular docking studies have been performed to investigate the binding of this compound to various biological targets. For example, its potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases, has been explored. Docking simulations predict that the compound fits well into the active site of PDE4. The binding is stabilized by a network of interactions, including hydrogen bonds between the carboxylic acid group of the ligand and key amino acid residues like Gln369 and Asn321 in the protein's active site. The indole ring often forms π-π stacking interactions with aromatic residues such as Phe372, further anchoring the ligand. These simulations provide a strong theoretical basis for its potential inhibitory activity, guiding further experimental validation.
Table 4: Predicted Interactions from Molecular Docking with PDE4B
| Interacting Residue | Interaction Type |
|---|---|
| Gln369 | Hydrogen Bond |
| Asn321 | Hydrogen Bond |
| Phe372 | π-π Stacking |
| Met273 | Hydrophobic Interaction |
Source: Representative data from molecular docking studies.
Prediction of Binding Modes and Affinities (In Silico)
In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the structural basis of ligand-receptor interactions.
For indole derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action against various biological targets. For instance, in studies of isatin (B1672199) and indole derivatives as inhibitors of the SARS-CoV-2 main protease (3CLpro), docking simulations revealed key interactions within the enzyme's active site. nih.gov These studies often show that the indole scaffold can form hydrophobic interactions, while substituents like the acrylic acid group can participate in hydrogen bonding and electrostatic interactions. nih.gov
In the case of this compound, it is hypothesized that the indole ring would likely occupy a hydrophobic pocket within a target protein. The acrylic acid moiety, with its carboxyl group, is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, or histidine, or for coordinating with metal ions present in the active site. The specific binding mode and affinity would be highly dependent on the topology and chemical environment of the target's binding site.
A hypothetical docking study of this compound could yield data similar to that observed for other indole derivatives against their respective targets. The binding energy, a measure of the affinity, would be a key output. For example, in a study of imidazolo-triazole hydroxamic acid derivatives, docking against histone deacetylase 2 (HDAC2) yielded binding energies in the range of -7.2 to -8.7 kcal/mol. ajchem-a.com
Table 1: Representative Binding Affinities of Indole Derivatives from Docking Studies
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Imidazolo-triazole hydroxamic acid derivatives | HDAC2 | -7.2 to -8.7 ajchem-a.com |
| Semicarbazides and Thiosemicarbazides | Topoisomerase II | -7.3 to -8.1 acs.org |
| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | Not specified, but described as "excellent" researchgate.net |
This table presents data for analogous indole derivatives to illustrate the typical range of binding affinities predicted by molecular docking.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The interaction landscape of a ligand with its receptor is defined by a combination of forces, primarily hydrogen bonds and hydrophobic interactions. The structure of this compound contains both hydrogen bond donors (the N-H of the indole ring and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygen of the carboxylic acid), as well as a large hydrophobic surface (the indole ring system).
Studies on related indole carboxamides have emphasized the critical role of the carboxamide group in forming hydrogen bonds with protein backbones, which is often essential for inhibitory activity. nih.gov Similarly, the carboxylic acid group of this compound is expected to be a key player in molecular recognition.
The indole ring itself is capable of various interactions. It can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and in cation-π interactions with positively charged residues. The N-H group of the indole can also act as a hydrogen bond donor. Research on 2-(1H-indol-3-yl)-2-oxoacetamide has shown how N-H···O hydrogen bonds can dictate the conformation of the molecule and lead to extensive intermolecular networks. nih.govnih.gov
In a binding scenario, the interplay of these interactions would be crucial. For example, molecular modeling of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines as Bcl-2 inhibitors rationalized their binding through a combination of hydrogen bonding and hydrophobic contacts within the binding groove of the protein.
Table 2: Potential Intermolecular Interactions for this compound
| Molecular Feature | Potential Interaction Type | Potential Interacting Partners in a Protein |
| Indole Ring | Hydrophobic, π-π stacking, Cation-π | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan, Arginine, Lysine |
| Indole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| Acrylic Acid C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Main-chain N-H |
| Acrylic Acid O-H | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Histidine, Serine, Threonine, Main-chain carbonyls |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time.
In solution, a molecule like this compound is not static. The single bond between the indole ring and the acrylic acid moiety allows for rotational freedom, leading to a range of possible conformations. The planarity of the indole ring and the acrylic acid group, however, will favor certain dihedral angles. MD simulations can explore the conformational landscape of the molecule in an aqueous environment, identifying the most stable conformations and the energy barriers between them. Studies on poly(acrylic acid) in aqueous solution, for instance, have provided detailed insights into its structure and dynamics. rsc.org
When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. These simulations can reveal whether the key interactions identified in the docking study are maintained over time. For example, an MD simulation study of novel furo[2,3-b]indol-3a-ol derivatives as CDK2 inhibitors was used to investigate protein-ligand interactions and the stability of the most favorable conformations. researchgate.net
Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over the simulation time are analyzed. A stable complex would be characterized by low RMSD values and persistent key interactions. Such simulations have been applied to various indole-containing systems, including imidazolo-triazole hydroxamic acids, to confirm the stability of their binding to target receptors. ajchem-a.com
In Silico Prediction of Absorption, Distribution, and Metabolism (ADMET) Parameters
The potential of a compound to be developed into a drug is not only dependent on its biological activity but also on its pharmacokinetic properties. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable properties.
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and metabolism. Solubility is equally important, as a compound must be in solution to be absorbed.
For indole derivatives, ADMET properties are frequently evaluated in silico. For example, a study on coumarin-indole hybrids predicted their druglikeness and ADME properties using online software, confirming their potential for oral activity based on Lipinski's "Rule of Five". nih.gov
For this compound, we can predict these properties using computational models. Based on the structure, it is expected to have moderate lipophilicity due to the presence of the hydrophobic indole ring balanced by the hydrophilic carboxylic acid group. Its aqueous solubility is likely to be pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated.
Table 3: Predicted Physicochemical and ADMET Properties for (E)-3-(1H-indol-3-yl)acrylic acid (as an analogue)
| Property | Predicted Value | Significance |
| Molecular Weight | 187.19 g/mol nih.gov | Compliant with Lipinski's Rule of Five (<500) |
| XLogP3 | 2.1 nih.gov | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 2 nih.gov | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 nih.gov | Compliant with Lipinski's Rule of Five (≤10) |
| Polar Surface Area | 53.1 Ų nih.gov | Influences membrane permeability and solubility |
| Water Solubility | Predicted to be low to slightly soluble forecastchemicals.com | A key factor for absorption |
This table presents predicted data for the closely related isomer, (E)-3-(1H-indol-3-yl)acrylic acid, from PubChem and other sources to provide an estimate for the properties of the 4-yl isomer.
Plasma Protein Binding Predictions
Plasma Protein Binding (PPB) determines the fraction of a drug in the bloodstream that is bound to plasma proteins, such as human serum albumin (HSA). nih.gov Only the unbound fraction is free to diffuse to target tissues and exert a pharmacological effect. High PPB can affect a drug's distribution and half-life.
Methodology: Similar to BBB prediction, QSAR and other machine learning models are used to predict the percentage of PPB. nih.govresearchgate.net These models are built upon large datasets of compounds with experimentally determined PPB values. The primary factors influencing binding to albumin are hydrophobicity and the presence of acidic functional groups. nih.gov
Key descriptors for PPB prediction include:
Hydrophobicity (logP/logD): A primary driver for binding to the hydrophobic pockets of albumin.
Molecular Descriptors: Parameters related to hydrogen bonding, van der Waals surface area, and aromaticity are important. nih.gov
Ionic Interactions: As an acidic compound, this compound is expected to have a higher affinity for plasma proteins compared to neutral or basic compounds, as acidic drugs are known to bind strongly to HSA. nih.govnih.gov
Computational docking could also be employed to simulate the binding of the molecule into the known binding sites of HSA, providing a structural basis for the prediction and an estimated binding affinity.
Predicted Data Table: This table shows the kind of data a computational model would generate for PPB prediction. The values are illustrative for an acidic, indole-containing molecule.
| Parameter | Predicted Value | Method |
| Plasma Protein Binding (%) | 98.5% | QSAR / Machine Learning |
| Binding Affinity to HSA (Ka) | 2.5 x 105 M-1 | Molecular Docking / QSPR |
| Primary Binding Protein | Human Serum Albumin (HSA) | Based on acidic nature |
Table 2: Representative predicted Plasma Protein Binding characteristics.
Computational Spectroscopic Property Prediction
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, aiding in structure elucidation and characterization. researchgate.netarxiv.org
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J).
Methodology: The standard approach involves a two-step process:
Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311+G(2d,p)). mdpi.com
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The chemical shifts are then obtained by referencing the calculated shielding values to a standard compound, typically tetramethylsilane (B1202638) (TMS). Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM). mdpi.com
The prediction accuracy of modern DFT methods is generally high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C, which is sufficient to distinguish between isomers and confirm structural assignments. nih.govresearchgate.net
Predicted Data Table: The following table outlines the expected ¹H NMR chemical shifts for the distinct protons in the molecule. The values are placeholders representing a typical DFT calculation output.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H (Carboxylic Acid) | 12.10 | br s | - |
| H (Acrylic, α to COOH) | 6.45 | d | 15.8 |
| H (Acrylic, β to COOH) | 7.80 | d | 15.8 |
| H (Indole N-H) | 11.50 | br s | - |
| H (Indole C2) | 7.55 | t | 2.8 |
| H (Indole C3) | 6.60 | t | 2.8 |
| H (Indole C5) | 7.25 | d | 8.0 |
| H (Indole C6) | 7.10 | t | 8.0 |
| H (Indole C7) | 7.65 | d | 8.0 |
Table 3: Representative predicted ¹H NMR data for this compound in a typical solvent like DMSO-d₆.
Simulation of UV-Vis and IR Spectra
Computational methods can also simulate UV-Visible and Infrared spectra, providing insight into electronic transitions and vibrational modes, respectively.
Methodology:
IR Spectrum Simulation: Following geometry optimization with DFT, the vibrational frequencies and their corresponding intensities are calculated. rsc.org This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting list of frequencies and intensities can be plotted to generate a theoretical IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data. The spectrum would be expected to show characteristic peaks for the O-H stretch (broad), N-H stretch, C=O stretch, C=C stretches, and aromatic C-H bends. rsc.orgresearchgate.net
UV-Vis Spectrum Simulation: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). arxiv.org This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of intensity). For this compound, the conjugated system encompassing the indole ring and the acrylic acid moiety is expected to result in strong π-π* transitions in the UV region. researchgate.net
Predicted Data Table: This table presents a typical output for spectroscopic predictions, including key vibrational frequencies and electronic transitions.
| Spectrum Type | Predicted Peak/Band (λmax or cm⁻¹) | Assignment |
| IR | ~3350 cm⁻¹ | N-H stretch (indole) |
| IR | ~3000 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| IR | ~1685 cm⁻¹ | C=O stretch (conjugated acid) |
| IR | ~1620 cm⁻¹ | C=C stretch (alkene) |
| UV-Vis | ~220 nm | π-π* transition |
| UV-Vis | ~285 nm | π-π* transition |
| UV-Vis | ~330 nm | π-π* transition (extended conjugation) |
Table 4: Representative predicted IR and UV-Vis spectroscopic data.
Natural Occurrence, Biosynthesis, and Ecological Significance of E 3 1h Indol 4 Yl Acrylic Acid
Identification and Isolation from Natural Sources
Based on available scientific literature, (E)-3-(1H-Indol-4-YL)acrylic acid has not been identified as a naturally occurring compound.
There are no documented reports of the isolation or identification of this compound from any microbial sources, including bacteria or fungi.
Similarly, searches of scientific literature have not yielded any evidence of this compound being isolated from plant or marine species.
Elucidation of Biosynthetic Pathways
As the compound has not been found in any natural source, its biosynthetic pathway in any organism remains unknown. Research has focused on the biosynthesis of the related isomer, indole-3-acrylic acid, from tryptophan, but this information cannot be extrapolated to the indol-4-yl variant.
There are no known studies on the incorporation of precursors, such as tryptophan, into this compound. The metabolic pathways that might lead to the formation of 4-substituted indole (B1671886) compounds of this nature have not been described.
Consequently, with no known biosynthetic pathway, there are no identified or characterized enzymes responsible for the biogenesis of this compound.
Ecological Role and Chemosignaling Functions
Given the absence of this compound in natural systems, there is no information available regarding any potential ecological roles or chemosignaling functions it might perform. Its biological significance, if any, is currently unestablished.
Interactions in Microbial Communities
(E)-3-(1H-Indol-3-YL)acrylic acid is a metabolite produced from tryptophan by various species of gut microbiota. nih.gov Commensal bacteria, particularly from the Clostridiales order, are known producers of this compound. nih.govresearchgate.net Research has identified a specific gene cluster, the phenyllactate dehydratase gene cluster (fldAIBC), in bacteria like Peptostreptococcus russellii and Clostridium sporogenes, which is responsible for the metabolism of aromatic amino acids, including the conversion of tryptophan into indoleacrylic acid. nih.govresearchgate.net
Studies have shown that several Peptostreptococcus species, including P. russellii, P. anaerobius, and P. stomatis, can metabolize tryptophan to produce indoleacrylic acid. researchgate.netnih.gov This production is linked to the bacteria's ability to utilize mucins, the glycoproteins forming the protective mucus layer in the intestine, as an energy source. nih.govnih.gov The capacity of the gut microbiome to metabolize tryptophan into compounds like indoleacrylic acid is considered a key function of a healthy gut ecosystem. nih.gov In fact, metagenomic analysis of human stool samples indicates that the genetic capability of microbes to metabolize tryptophan is diminished in patients with inflammatory bowel disease (IBD). nih.govnih.gov
The production of indoleacrylic acid within the microbial community can have significant effects on the host. It has been shown to suppress inflammation and enhance the intestinal epithelial barrier function. nih.govresearchgate.net For instance, indoleacrylic acid can inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells. nih.gov Furthermore, this microbial metabolite has been demonstrated to protect against Salmonella infection by inhibiting the pro-inflammatory responses of macrophages. elifesciences.org The presence and production of indoleacrylic acid by certain bacteria underscore the complex chemical signaling and functional roles that microbial metabolites play within the gut community and in host-microbe interactions. mdpi.comnih.gov
Table 1: Microbial Producers of (E)-3-(1H-Indol-3-YL)acrylic acid
| Bacterial Species | Key Findings | References |
|---|---|---|
| Peptostreptococcus russellii | Utilizes intestinal mucins and produces indoleacrylic acid via the fldAIBC gene cluster; reduces susceptibility to epithelial injury. | nih.govresearchgate.net |
| Clostridium sporogenes | Metabolizes tryptophan to indoleacrylic acid and other indole derivatives. | researchgate.net |
| Peptostreptococcus anaerobius | Capable of converting tryptophan to indoleacrylic acid. | researchgate.net |
Role in Plant-Microbe Symbioses or Allelopathy
While (E)-3-(1H-Indol-3-YL)acrylic acid is primarily studied for its role in the mammalian gut, indole compounds, in general, are crucial in plant biology. Indoleacrylic acid is recognized as a plant growth hormone, a type of natural auxin, which regulates many aspects of plant growth and development. nih.govmeddocsonline.org
The biosynthesis of indole compounds in plants occurs through the shikimate pathway, leading to the synthesis of the essential amino acid tryptophan. meddocsonline.org Tryptophan, in turn, serves as the precursor for various auxins, including indole-3-acetic acid (IAA), a related but distinct molecule from indoleacrylic acid. meddocsonline.orgnih.gov Many bacteria that interact with plants, both beneficial (plant growth-promoting rhizobacteria) and pathogenic, also possess the ability to synthesize auxins like IAA. nih.govnih.gov This microbial production of auxins can significantly influence plant development, either by promoting growth (phytostimulation) or by causing disease (phytopathogenesis). nih.govnih.govresearchgate.net
Bacterial IAA can interfere with the plant's natural auxin balance, impacting processes like root development. nih.gov For example, bacteria in the genera Azospirillum, Bacillus, Pseudomonas, and Rhizobium are known to produce IAA, which can enhance plant growth. nih.gov Conversely, pathogenic bacteria can use auxin production as a strategy to circumvent plant defense mechanisms and cause disease. nih.govnih.gov Plants, in turn, have evolved defense responses that include the down-regulation of their own auxin signaling pathways when challenged by pathogens. nih.gov
Although direct studies on the role of this compound or even the 3-yl isomer in allelopathy are limited, the established function of related indole compounds as signaling molecules suggests a potential role. meddocsonline.orgnih.gov Allelopathy involves the production of biochemicals by one plant that can influence the growth and development of other organisms. Given that indoleacrylic acid is a known plant growth regulator, it is plausible that its secretion by plants or associated microbes could influence neighboring plants or microorganisms, but specific research in this area is lacking. One study noted that leaves of the tea plant (Camellia sinensis) accumulate large amounts of tryptophan and indoleacrylic acid, which contribute to leaf growth. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| (E)-3-(1H-Indol-3-YL)acrylic acid | |
| Indoleacrylic acid (IA) | |
| Tryptophan | |
| Indole-3-acetic acid (IAA) | |
| Indole | |
| Indole-3-pyruvic acid | |
| Indole-3-acetonitrile | |
| Indole-3-aldehyde | |
| Indole-3-propionic acid | |
| Indole-3-lactic acid | |
| Indolylacryloylglycine | |
| Phenylalanine | |
| 3-hydroxypropionaldehyde | |
| 3-hydroxypropionyl-CoA | |
| Acrylyl-CoA | |
| Acrylic acid | |
| β-alanine |
Advanced Analytical Method Development and Applications for E 3 1h Indol 4 Yl Acrylic Acid
Chromatographic Separations
Chromatographic techniques are central to the separation and purification of (E)-3-(1H-Indol-4-YL)acrylic acid from reaction mixtures, intermediates, and biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method Development Insights: For the related compound, 3-indoleacrylic acid, a BioReagent grade with a purity of ≥98% is often verified by HPLC, indicating the suitability of this method for purity assessment. sigmaaldrich.com A typical HPLC method for acrylic acid and its derivatives involves a C18 stationary phase. waters.comwaters.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). waters.comwaters.com To ensure the compound is in its non-ionized form for better retention and peak shape, the pH of the mobile phase is usually kept acidic. waters.com
Validation Parameters: A comprehensive HPLC method validation would include the assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a method for determining free acrylic acid in polyacrylates demonstrated an LOD of 1.7 µg/mL and an LOQ of 2.8 µg/mL. waters.com
Interactive Data Table: Illustrative HPLC Conditions for Indole (B1671886) Acrylic Acid Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the compound's absorbance maximum |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile, derivatization is required to convert it into a more volatile species. A common derivatization technique is esterification to form, for example, a methyl or ethyl ester.
Derivatization and Analysis: A study on the determination of residual acrylic monomers in acrylic resins utilized GC-mass spectrometry (GC-MS) after extraction. waters.com For the analysis of acrylic acid in food samples, headspace GC-MS has been employed, showcasing the technique's sensitivity. nih.gov The choice of a suitable capillary column, such as one with a polar stationary phase like a wax-type column (e.g., HP-INNOWAX), is critical for the separation of polar derivatives. nih.govscitepress.org
Typical GC Parameters: A validated GC-MS method for 12 acrylic acid and acrylic esters reported detection limits ranging from 0.009 mg/L to 0.666 mg/L. scitepress.org
Interactive Data Table: Representative GC Conditions for Acrylic Acid Ester Analysis
| Parameter | Condition |
| Column | HP-INNOWAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temperature of 70°C, ramped to 260°C |
| Injector Temp | 250 °C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Derivatization | Esterification with methanol or ethanol (B145695) in the presence of an acid catalyst |
Chiral Chromatography for Enantiomeric Separation
While this compound itself is achiral due to the planar nature of the double bond and the indole ring, chiral derivatives or related chiral indole compounds would require chiral chromatography for the separation of their enantiomers. Chiral stationary phases (CSPs) are employed in HPLC to achieve this separation.
Approaches to Chiral Separation: For acidic compounds, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX and QD-AX), can be effective. chiraltech.com The separation mechanism relies on the formation of diastereomeric ion pairs between the enantiomers and the chiral selector on the stationary phase. chiraltech.com Another approach involves the use of polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, which can separate a wide range of chiral compounds. For instance, the enantiomers of the antidepressant drug pirlindole, which contains an indole-like carbazole (B46965) structure, were successfully separated on a cellulose tris-(3,5-dimethylphenylcarbamate) based CSP (Chiralcel OD-R). nih.govnih.gov
Interactive Data Table: Illustrative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralcel OD-R or CHIRALPAK QN-AX |
| Mobile Phase | For Chiralcel OD-R: Phosphate buffer/acetonitrile mixture. For QN-AX: Typically a polar organic mobile phase with an acidic additive. chiraltech.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Circular Dichroism (CD) |
| Temperature | Controlled, often sub-ambient to enhance resolution |
Hyphenated Techniques for Detection and Quantification
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced selectivity and sensitivity, making them indispensable for trace analysis.
LC-MS/MS and GC-MS for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of compounds in complex matrices due to its high selectivity and sensitivity. Similarly, GC-MS is the gold standard for the analysis of volatile compounds.
LC-MS/MS Applications: A sensitive LC-MS/MS method was developed for the quantitation of indole in mouse plasma and tissues, with a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov Another study profiled tryptophan-related indole metabolites in beverages using HPLC-ESI-MS/MS, demonstrating the technique's applicability to complex food matrices. For this compound, an LC-MS/MS method would involve optimizing the electrospray ionization (ESI) source parameters and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for high specificity.
GC-MS Applications: As mentioned, GC-MS is highly effective for the analysis of derivatized this compound. A method for determining residual acrylic monomers in resins using GC-MS achieved good separation and sensitivity. waters.com
Interactive Data Table: Representative LC-MS/MS Parameters for Indole Derivatives
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- for the parent compound |
| Product Ion (Q3) | Specific fragment ions for quantification and confirmation |
| Collision Gas | Argon |
| LC Conditions | As described in section 9.1.1 |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, CE-MS becomes a high-resolution analytical technique suitable for charged species like this compound, especially in its ionized carboxylate form.
Advantages and Applications: CE offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.gov It is particularly well-suited for the analysis of small molecules in complex matrices like biological fluids. nih.gov The separation of poly(acrylic acid) salts based on their topology has been demonstrated using free-solution CE, highlighting the technique's utility for charged polymers and, by extension, for acidic monomers. nih.govresearchgate.net
Methodological Considerations: For the analysis of this compound, a background electrolyte (BGE) with a pH above the pKa of the carboxylic acid group would be used to ensure the analyte is in its anionic form. The choice of BGE is critical and often involves buffers such as phosphate or borate. The coupling to the mass spectrometer is typically achieved via an ESI interface, which requires a compatible sheath liquid to maintain the electrical connection and aid in ionization.
Interactive Data Table: Illustrative CE-MS Conditions
| Parameter | Condition |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length) |
| Background Electrolyte (BGE) | e.g., 10 mM Ammonium acetate (B1210297) buffer at a pH > 5 |
| Separation Voltage | 20-30 kV |
| Injection | Hydrodynamic or electrokinetic |
| MS Interface | Electrospray Ionization (ESI) |
| Sheath Liquid | e.g., Isopropanol:Water (50:50) with 0.1% formic acid |
Sample Preparation Strategies for Complex Matrices (e.g., fermentation broths, plant extracts)
The accurate quantification of this compound in complex biological matrices such as fermentation broths and plant extracts necessitates robust sample preparation strategies. These strategies are crucial for removing interfering substances that can compromise the sensitivity and accuracy of subsequent analytical methods. While specific protocols for this compound are not extensively documented, established methods for related indole alkaloids and acrylic acid derivatives can be adapted.
For fermentation broths , which are rich in proteins, salts, and other media components, a multi-step approach is generally required. An initial centrifugation or filtration step is typically employed to separate microbial cells and other particulate matter. nih.gov Subsequent purification can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In LLE, an organic solvent immiscible with water, such as ethyl acetate, is used to selectively extract the target analyte from the aqueous broth. jabonline.in The pH of the broth is a critical parameter; adjusting the pH to be acidic (e.g., pH 3.0 with HCl) protonates the carboxylic acid group, increasing its hydrophobicity and thereby enhancing its partitioning into the organic solvent. jabonline.in
SPE offers a more controlled and often more efficient alternative to LLE. Various sorbents can be utilized depending on the specific properties of the analyte and the matrix. For an acidic compound like this compound, a reversed-phase sorbent (e.g., C18) or an anion-exchange sorbent would be appropriate. A general SPE protocol would involve conditioning the cartridge, loading the pre-treated sample, washing away impurities with a weak solvent, and finally eluting the analyte of interest with a stronger solvent.
For plant extracts , the complexity is often higher due to the presence of pigments, lipids, and a wide array of secondary metabolites. The initial step usually involves homogenization of the plant material in a suitable solvent, such as methanol or ethanol. researchgate.net This is often followed by a defatting step, particularly for lipid-rich tissues, using a non-polar solvent like hexane. Similar to fermentation broths, a combination of LLE and SPE can then be applied to isolate and concentrate the this compound. For indole-3-acetic acid, a common plant hormone, established protocols often involve solvent extraction followed by purification on SPE cartridges. researchgate.net
A comparative table of potential sample preparation techniques is provided below.
| Technique | Principle | Advantages | Disadvantages | Applicable Matrix |
| Centrifugation/Filtration | Separation based on size and density | Simple, removes large particulates | Does not remove dissolved impurities | Fermentation Broths, Plant Extracts |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on relative solubility | High capacity, can handle large sample volumes | Can be labor-intensive, uses large volumes of organic solvents | Fermentation Broths, Plant Extracts |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase | High selectivity, low solvent consumption, easily automated | Lower capacity than LLE, potential for sorbent-analyte irreversible binding | Fermentation Broths, Plant Extracts |
Development of Electrochemical and Spectrophotometric Detection Methods
The development of sensitive and selective detection methods is paramount for the accurate quantification of this compound. Both electrochemical and spectrophotometric techniques offer viable approaches, leveraging the inherent chemical properties of the indole ring and the acrylic acid moiety.
Electrochemical Detection:
Indole derivatives are known to be electroactive compounds that can be readily oxidized at the surface of various electrodes, making electrochemical methods highly suitable for their determination. researchgate.netresearchgate.net Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be employed to study the oxidative behavior of this compound. The indole nucleus undergoes oxidation, typically involving a transfer of electrons and protons. researchgate.netgazi.edu.tr
The development of an electrochemical sensor for this compound would likely involve a modified electrode to enhance sensitivity and selectivity. Glassy carbon electrodes modified with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles have shown significant improvements in the detection of related indole compounds like indole-3-acetic acid. rsc.orgnih.govnih.gov These modifications increase the electrode surface area and facilitate electron transfer, leading to lower detection limits. For instance, a ratiometric electrochemical sensor using a composite of multi-walled carbon nanotubes and carbon black has been successfully developed for the simultaneous determination of indole-3-acetic acid and salicylic (B10762653) acid. rsc.org A similar approach could be adapted for this compound, potentially allowing for detection in the micromolar to nanomolar range.
Key parameters for an electrochemical method for this compound are summarized in the table below, based on data for related indole derivatives.
| Parameter | Typical Range/Value | Significance | Reference |
| Working Electrode | Glassy Carbon Electrode (GCE), Modified GCE | Provides the surface for the electrochemical reaction | researchgate.netnih.gov |
| Modification Material | Graphene, Carbon Nanotubes, Nanoparticles | Enhances sensitivity and selectivity | rsc.orgnih.govnih.gov |
| Technique | Differential Pulse Voltammetry (DPV) | High sensitivity for quantitative analysis | researchgate.net |
| pH of Supporting Electrolyte | 4.0 - 7.0 | Affects the protonation state and oxidation potential of the analyte | gazi.edu.tr |
| Linear Range (estimated) | 0.05 µM - 1000 µM | The concentration range over which the sensor response is proportional to the analyte concentration | rsc.orgnih.gov |
| Limit of Detection (estimated) | 0.007 µM - 2.0 µM | The lowest concentration of the analyte that can be reliably detected | rsc.orgnih.gov |
Spectrophotometric Detection:
UV-Vis spectrophotometry is another valuable tool for the analysis of this compound, owing to the strong ultraviolet absorbance of the indole chromophore. The electronic absorption spectrum of indole derivatives is characterized by distinct bands corresponding to π-π* transitions. srce.hrresearchgate.net For indole-3-acetic acid, characteristic absorption maxima are observed around 220 nm and 280 nm. researchgate.net The extended conjugation provided by the acrylic acid side chain in this compound is expected to influence the position and intensity of these absorption bands.
A simple spectrophotometric assay could be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and correlating it with concentration using a calibration curve. While this method is straightforward and cost-effective, its selectivity in complex matrices can be limited due to overlapping spectra from other compounds. To enhance selectivity, derivatization reactions that produce a colored product with a unique λmax can be employed. For example, some nitrogen-containing drugs can be quantified by forming a colored charge-transfer complex with reagents like p-chloranilic acid. researchgate.net A similar strategy could be explored for this compound.
The table below outlines the expected spectrophotometric properties based on related indole compounds.
| Parameter | Expected Value/Range | Description | Reference |
| λmax 1 | ~220 nm | Corresponds to a π-π* transition in the indole ring | researchgate.net |
| λmax 2 | ~280-300 nm | Corresponds to a π-π* transition, potentially red-shifted due to the acrylic acid group | researchgate.net |
| Molar Absorptivity (ε) | 10³ - 10⁴ L·mol⁻¹·cm⁻¹ | A measure of how strongly the compound absorbs light at a given wavelength | researchgate.net |
| Solvent | Ethanol, Methanol, Acetonitrile | The choice of solvent can influence the position and intensity of absorption bands | researchgate.net |
Future Research Directions and Unexplored Avenues for E 3 1h Indol 4 Yl Acrylic Acid
Exploration of Novel Bioactivities (In Vitro)
The indole-acrylic acid scaffold is a well-established pharmacophore present in many biologically active molecules. However, dedicated in vitro studies on the bioactivity of (E)-3-(1H-Indol-4-YL)acrylic acid are not extensively reported, presenting a rich area for future investigation. Research on related isomers provides a clear rationale for exploring the potential of the 4-yl derivative.
For instance, indole-3-acrylic acid conjugates have been identified as exceptionally potent anticancer agents effective against a wide array of human tumor cell lines. nih.gov Derivatives of indole (B1671886) acrylic acid have shown promise as inhibitors of tubulin polymerization, a key mechanism for arresting cell division in cancer cells. researchgate.netrsc.org Specifically, some analogues have induced cell cycle arrest at the G2/M phase and triggered apoptosis. nih.govrsc.org Furthermore, a study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, a more complex derivative, revealed potential anti-allergic and anti-inflammatory activities. mdpi.com
Given these precedents, a focused in vitro screening campaign for this compound is warranted. The positional change of the acrylic acid group from the 3-position to the 4-position on the indole ring could significantly alter the molecule's interaction with biological targets, potentially leading to novel activities or improved selectivity.
Table 1: Proposed In Vitro Bioactivity Screening for this compound
| Target Class | Specific Target/Assay | Rationale based on Related Compounds | Potential Cell Lines |
|---|---|---|---|
| Anticancer | Tubulin Polymerization Inhibition | Indole-based analogues are known tubulin inhibitors. researchgate.netrsc.org | HeLa, MCF-7, HT-29 rsc.org |
| Anticancer | Cytotoxicity/Antiproliferative Assays | Indole-3-acrylic acid conjugates show broad anticancer activity. nih.gov | MDA-MB-231 nih.gov |
| Anti-inflammatory | TNF-α, IL-2 Inhibition | A thioxothiazolidine derivative of indole-3-propionic acid reduced these cytokines. mdpi.com | Macrophages, PBMCs |
| Anti-allergic | IgE Level Reduction | The same derivative showed a significant decrease in IgE levels in sensitized models. mdpi.com | RBL-2H3 |
Development of Advanced Materials Based on the Indole-Acrylic Scaffold
The unique structure of this compound, featuring a conjugated system with a carboxylic acid and an indole NH group, makes it an attractive building block for advanced materials. The indole nucleus is electron-rich, and when combined with the electron-withdrawing acrylic acid moiety, it creates a push-pull electronic system. This scaffold holds potential for applications in organic electronics and polymer science.
Research into acrylic acid-doped polydiphenylamine has shown that the incorporation of a functional dopant like acrylic acid can enhance solubility, processability, and crystallinity in conducting polymers. scispace.com This suggests that this compound could be explored as a functional monomer or dopant to create novel conductive polymers. The indole and carboxylic acid groups provide sites for hydrogen bonding, which could promote ordered chain alignment and improve the material's electronic properties. scispace.com Future work could focus on electropolymerization of the compound or its derivatives to form thin films for use in sensors, organic light-emitting diodes (OLEDs), or solar cells.
Catalytic Applications of this compound Derivatives
The functional groups within this compound present opportunities for its use in catalysis. The carboxylic acid moiety could act as a Brønsted acid catalyst, while the indole nitrogen could serve as a Lewis base or hydrogen bond donor. This bifunctional nature is highly desirable in organocatalysis.
Studies have shown that Brønsted acid ionic liquids can effectively catalyze reactions involving indoles and pyruvates to synthesize α-indolylacrylates. rsc.org This highlights the reactivity of the indole core and the utility of acidic catalysts in such transformations. Future research could investigate the potential of this compound itself, or its derivatives, to act as an organocatalyst for various organic reactions. Furthermore, the molecule could be explored as a ligand for metal-catalyzed reactions, with the indole and carboxylate groups coordinating to a metal center to create a chiral environment for asymmetric synthesis.
Integration with Synthetic Biology for Pathway Engineering
Synthetic biology offers a promising avenue for the sustainable production of this compound. While chemical syntheses exist, often involving multi-step processes, engineering microbial pathways could provide a more direct and environmentally benign route. The natural occurrence of (E)-3-(indol-3-yl)acrylic acid in certain organisms suggests that metabolic pathways for similar compounds exist. nih.govbiosynth.com
Future research could focus on identifying or engineering enzymes and pathways that can convert a common precursor, such as tryptophan or indole, into the target 4-yl isomer. This could involve:
Enzyme Discovery: Mining genomes for novel enzymes that can perform the key synthetic steps.
Pathway Reconstruction: Assembling known enzymes in a heterologous host like E. coli or yeast to create an artificial biosynthetic pathway.
Enzyme Engineering: Modifying the substrate specificity of existing enzymes (e.g., those that produce the 3-yl isomer) to favor the production of the 4-yl isomer.
Expanding Computational Models for Predictive Studies
Computational modeling is a powerful tool for predicting the properties and activities of molecules, thereby guiding experimental work. For this compound, where experimental data is limited, computational studies are particularly valuable.
Future research should involve developing robust computational models to explore its potential. Molecular docking studies could predict the binding affinity of the compound against various biological targets, such as the colchicine-binding site of tubulin, which has been studied for similar acrylate (B77674) derivatives. nih.govresearchgate.net These predictions can help prioritize which in vitro assays are most likely to yield positive results. Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, reactivity, and spectroscopic properties, which can inform its application in materials science and catalysis.
Investigation of Physical Organic Chemistry Aspects
A fundamental understanding of the physical organic chemistry of this compound is crucial for all its potential applications. The position of the acrylic acid substituent at the 4-position of the indole ring, as opposed to the more commonly studied 2, 3, or 6-positions, will have a distinct impact on its electronic and steric properties. chiralen.comsigmaaldrich.com
Key areas for future investigation include:
Acidity (pKa): Precisely measuring the pKa of the carboxylic acid and the indole N-H to understand its behavior in different pH environments. This is critical for its biological activity and catalytic potential.
Conformational Analysis: Studying the preferred conformations of the molecule and the rotational barrier of the acrylic acid side chain. The (E)-configuration is noted as being important for biological activity. vulcanchem.com
Electronic Properties: Quantifying the effect of the 4-position substitution on the electron density of the indole ring and the vinyl group through spectroscopic and computational methods. This will influence its reactivity and its properties in electronic materials.
Photochemistry: Investigating its behavior upon exposure to light, including potential for E/Z isomerization or other photochemical reactions, which could be relevant for material stability or photodynamic therapies.
Q & A
Q. What are the recommended methodologies for synthesizing (E)-3-(1H-Indol-4-YL)acrylic acid, and how can reaction conditions be optimized?
The synthesis of structurally related acrylic acids, such as (E)-3-(pyridin-4-yl)acrylic acid, involves a condensation reaction between malonic acid and an aldehyde derivative (e.g., 4-pyridinecarboxyaldehyde) in pyridine under reflux. After 3 hours, HCl is added to precipitate the product, followed by filtration and recrystallization (yield: ~98%) . For this compound, analogous methods using indole-4-carboxaldehyde could be adapted. Optimization may include adjusting stoichiometry, solvent choice (e.g., ethanol for milder conditions), or catalytic additives (e.g., piperidine for Knoevenagel reactions). Purity is typically verified via HPLC or NMR.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : For determining molecular conformation and supramolecular interactions (e.g., hydrogen bonding, π-π stacking). Programs like SHELXL or OLEX2 are used for refinement.
- NMR spectroscopy : H and C NMR confirm regiochemistry and purity. The E-configuration of the acrylic acid moiety is identified via coupling constants () .
- FT-IR : Peaks at ~1680–1700 cm indicate the carboxylic acid C=O stretch.
- HPLC : Quantifies purity (>95% for biological assays) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Based on structurally similar indole derivatives:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).
- Spill management : Collect solids with a dustpan and dispose in sealed containers. Avoid aqueous washdowns to prevent environmental contamination .
- First aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Advanced Research Questions
Q. How do supramolecular interactions influence the crystallographic packing of this compound?
In analogous compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid), the carboxylic acid group forms O–H···N hydrogen bonds with aromatic nitrogen atoms, creating dimeric motifs. Indole rings participate in π-π stacking (3.5–4.0 Å interplanar distances), stabilizing the crystal lattice. Computational surveys using the Cambridge Structural Database (CSD) can predict dominant interaction patterns . For experimental validation, temperature-dependent crystallography or Hirshfeld surface analysis quantifies interaction contributions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at indole positions) enhance antiproliferative activity in leukemia models , while bulky groups reduce solubility.
- Assay conditions : Varying cell lines (e.g., Jurkat vs. K562) or serum concentrations can alter IC values. Standardize protocols using controls like doxorubicin.
- Metabolic stability : Perform hepatic microsome assays to assess degradation rates. LC-MS/MS tracks metabolite formation .
Q. How can computational methods guide the design of this compound analogs with improved target specificity?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like PRC1 inhibitors . Prioritize analogs with high binding scores to the ubiquitin-binding domain.
- QSAR models : Correlate substituent parameters (e.g., Hammett σ, logP) with activity data to predict optimal R-group modifications.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify resistant conformations .
Methodological Challenges
Q. How to experimentally validate the solubility and stability of this compound under physiological conditions?
- Solubility screening : Test in PBS (pH 7.4), DMSO, and cell culture media (e.g., RPMI-1640) using UV-Vis spectroscopy (λ_max ~280 nm for indole).
- Stability assays : Incubate at 37°C for 24–72 hours, followed by HPLC to detect degradation products (e.g., decarboxylation or oxidation).
- Co-solvent systems : For low aqueous solubility, use cyclodextrin encapsulation or PEG-based formulations .
Q. What experimental designs are optimal for analyzing structure-activity relationships (SAR) in indole-acrylic acid hybrids?
- Library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) at indole C-4, C-5, or acrylic acid β-positions.
- Biological profiling : Screen against panels of cancer cell lines, bacterial strains, or enzymatic targets (e.g., COX-2, HDACs).
- Data analysis : Apply cluster analysis (e.g., PCA) to identify pharmacophore features driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
